molecular formula C6H12ClN B6250279 2-methylpent-3-yn-2-amine hydrochloride CAS No. 5933-08-4

2-methylpent-3-yn-2-amine hydrochloride

Cat. No.: B6250279
CAS No.: 5933-08-4
M. Wt: 133.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylpent-3-yn-2-amine hydrochloride is an organic compound with the molecular formula C6H11N·HCl. It is a derivative of amine, characterized by the presence of a triple bond between the third and fourth carbon atoms in its pentane chain. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpent-3-yn-2-amine hydrochloride typically involves the following steps:

    Alkylation of Acetylene: The process begins with the alkylation of acetylene to form 2-methyl-3-pentyn-2-ol.

    Amination: The hydroxyl group of 2-methyl-3-pentyn-2-ol is then converted to an amine group through a series of reactions, often involving the use of ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency, often involving controlled temperatures and pressures, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-methylpent-3-yn-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methylpent-3-yn-2-one, while reduction could produce 2-methylpent-3-ene-2-amine.

Scientific Research Applications

2-methylpent-3-yn-2-amine hydrochloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways involving amine compounds.

    Industrial Applications: It serves as a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylpent-3-yn-2-amine hydrochloride involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in reactions that form new bonds with electrophilic centers. The triple bond in its structure also allows for unique reactivity, enabling the formation of diverse chemical products.

Comparison with Similar Compounds

Similar Compounds

    2-methylpent-3-yn-2-ol: A precursor in the synthesis of 2-methylpent-3-yn-2-amine hydrochloride.

    2-methylpent-3-ene-2-amine: A reduced form of the compound.

    2-methylpent-3-yn-2-one: An oxidized derivative.

Uniqueness

This compound is unique due to its combination of an amine group and a triple bond, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

CAS No.

5933-08-4

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.